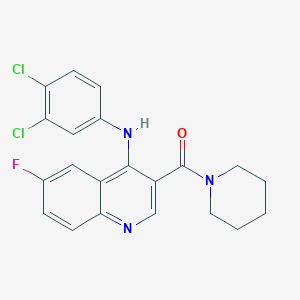![molecular formula C19H18N6O3 B2454599 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034522-53-5](/img/structure/B2454599.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a benzofuran ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of multiple ring structures could lead to a complex 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Compounds with structural similarities, particularly those incorporating [1,2,4]triazolo and pyridazine moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, thienopyrimidine derivatives have shown pronounced antimicrobial properties, suggesting that modifications on the pyridazine or triazolo rings could influence biological activity (M. Bhuiyan et al., 2006).
Antitumor and Antimicrobial Activities
Derivatives of enaminones, reacting with heterocyclic amines, have led to the creation of [1,2,4]triazolo[4,3-a]pyrimidines showing promising antitumor and antimicrobial activities. This highlights the utility of such compounds in the development of new therapeutic agents (S. Riyadh, 2011).
Biological Evaluation of Pyrazolo[3, 4]pyrimidine Derivatives
Further, the preparation of pyrazolo[3, 4-d]-pyrimidines and related compounds has been explored, with some derivatives exhibiting potent antimicrobial activity. This underlines the potential of pyrazolo and pyrimidine fused systems in the search for new bioactive molecules (A. H. Shamroukh et al., 2005).
Anticonvulsant Activity
The anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines has been investigated, providing insights into the neurological applications of these compounds. Despite some being less active against seizures, the research opens avenues for neurological disorder treatments (J. Kelley et al., 1995).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other triazolopyridazine compounds, it may act through a mechanism involving the inhibition or modulation of target proteins .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Triazolopyridazine compounds are known to interact with various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The compound’s molecular weight (38341 g/mol ) suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-27-14-4-2-3-12-9-15(28-18(12)14)19(26)21-13-7-8-24(10-13)17-6-5-16-22-20-11-25(16)23-17/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKLLDMTPJKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
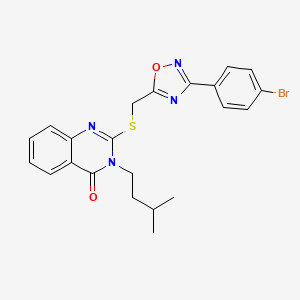
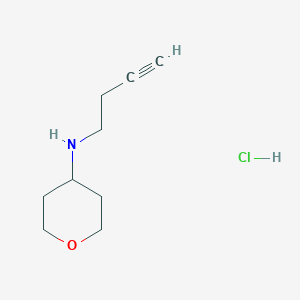
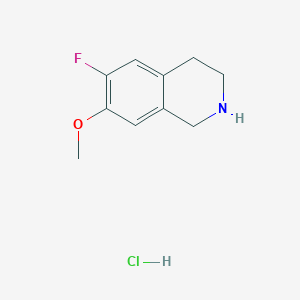


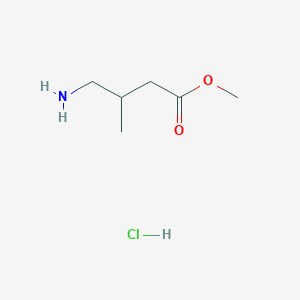
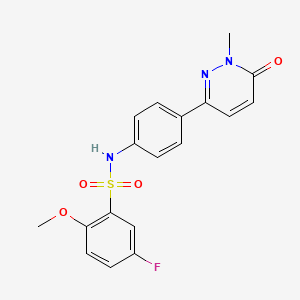
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)



![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)

